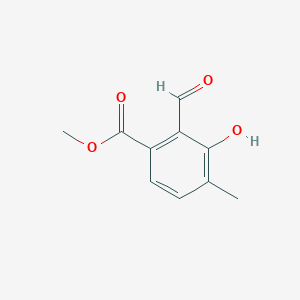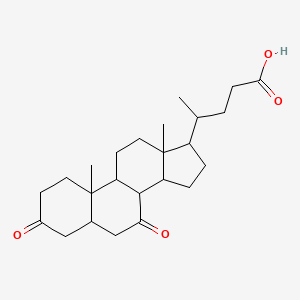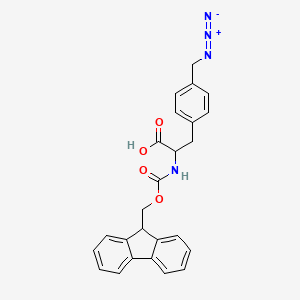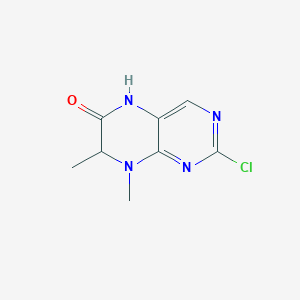![molecular formula C17H31NO4 B12100691 3-[(E)-dec-4-enoyl]oxy-4-(trimethylazaniumyl)butanoate](/img/structure/B12100691.png)
3-[(E)-dec-4-enoyl]oxy-4-(trimethylazaniumyl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(E)-dec-4-enoyl]oxy-4-(trimethylazaniumyl)butanoate is a chemical compound that belongs to the class of fatty acyl carnitines. This compound is characterized by its ester linkage between a fatty acid and carnitine, which plays a crucial role in the metabolism of fatty acids in biological systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-dec-4-enoyl]oxy-4-(trimethylazaniumyl)butanoate typically involves the esterification of dec-4-enoic acid with 4-(trimethylazaniumyl)butanoate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of enzymatic catalysis is also explored to achieve more environmentally friendly and efficient synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3-[(E)-dec-4-enoyl]oxy-4-(trimethylazaniumyl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the dec-4-enoyl moiety to a single bond.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Dec-4-enoic acid and 4-(trimethylazaniumyl)butanoate.
Reduction: Decanoic acid ester.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[(E)-dec-4-enoyl]oxy-4-(trimethylazaniumyl)butanoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and fatty acid metabolism.
Biology: Investigated for its role in cellular energy production and fatty acid transport.
Medicine: Explored for potential therapeutic applications in metabolic disorders.
Industry: Utilized in the production of bio-based chemicals and materials.
Mecanismo De Acción
The compound exerts its effects primarily through its role in the transport of fatty acids into mitochondria for β-oxidation. The ester linkage allows for the transfer of fatty acids across the mitochondrial membrane, where they are subsequently oxidized to produce energy. The molecular targets include carnitine acyltransferases and transport proteins involved in fatty acid metabolism .
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(3-Hydroxyundecanoyl)oxy]-4-(trimethylazaniumyl)butanoate
- (13Z)-3-Hydroxyicos-13-enoylcarnitine
- O-(2-octadecenoyl)carnitine
Uniqueness
3-[(E)-dec-4-enoyl]oxy-4-(trimethylazaniumyl)butanoate is unique due to its specific ester linkage and the presence of a double bond in the dec-4-enoyl moiety. This structural feature influences its reactivity and biological function, distinguishing it from other fatty acyl carnitines .
Propiedades
Fórmula molecular |
C17H31NO4 |
|---|---|
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
3-[(E)-dec-4-enoyl]oxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C17H31NO4/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4/h9-10,15H,5-8,11-14H2,1-4H3/b10-9+ |
Clave InChI |
OQWOHRPOYAVIOK-MDZDMXLPSA-N |
SMILES isomérico |
CCCCC/C=C/CCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
SMILES canónico |
CCCCCC=CCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-[[(2S)-2-(3-aminopropylamino)-5-[bis(3-aminopropyl)amino]pentanoyl]amino]ethyl]-3,4-bis[(Z)-octadec-9-enoxy]benzamide;hydrochloride](/img/structure/B12100612.png)


![1-[4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12100632.png)
![5-hexyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B12100635.png)


![Methyl 2-(propan-2-yl)-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B12100656.png)





